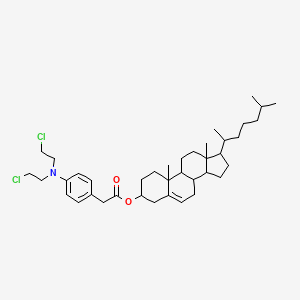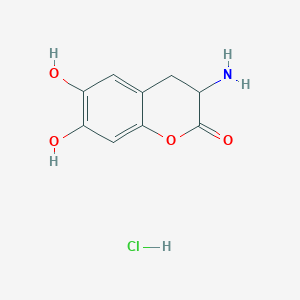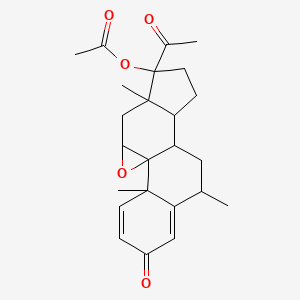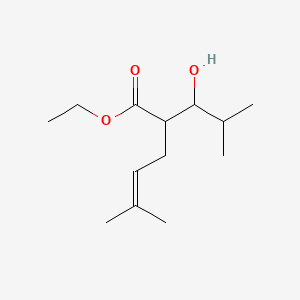
Azaftozine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaftozine dihydrochloride is a synthetic compound with the molecular formula C23H24F3N3OS.2ClH . It is a small molecule that has been investigated for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenothiazine moiety.
Preparation Methods
The synthesis of Azaftozine dihydrochloride involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of a phenothiazine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as potassium carbonate. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Azaftozine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium methoxide.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Azaftozine dihydrochloride has been investigated for its potential biological activities, including its effects on cell signaling pathways and its ability to modulate enzyme activity.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: this compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Azaftozine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in key cellular processes. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and gene expression. Additionally, this compound may interact with ion channels and transporters, affecting cellular ion homeostasis and membrane potential.
Comparison with Similar Compounds
Azaftozine dihydrochloride can be compared with other similar compounds, such as phenothiazine derivatives and trifluoromethylated compounds . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Phenothiazine Derivatives: These compounds are known for their diverse biological activities, including antipsychotic and antiemetic effects. This compound shares the phenothiazine core but has unique substituents that confer different properties.
Trifluoromethylated Compounds: The presence of a trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, distinguishing it from other related compounds.
Properties
| 49780-09-8 | |
Molecular Formula |
C23H26Cl2F3N3OS |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H24F3N3OS.2ClH/c24-23(25,26)16-7-8-21-19(14-16)29(18-5-1-2-6-20(18)31-21)22(30)9-11-27-12-13-28-10-3-4-17(28)15-27;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H |
InChI Key |
GVGIKFHGXHADSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


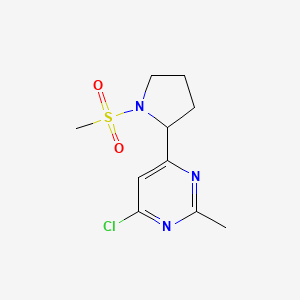


![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
